3-methyl-7H-furo[3,2-g]chromen-7-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c1-7-6-14-11-5-10-8(4-9(7)11)2-3-12(13)15-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIJIVPEMQAWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C3C=CC(=O)OC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345954 | |
| Record name | 3-Methyl-7H-furo[3,2-g]chromen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-75-3 | |
| Record name | 3-Methyl-7H-furo[3,2-g]chromen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Furocoumarins
Retrosynthetic Strategies for 3-methyl-7H-furo[3,2-g]chromen-7-one and its Analogues
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. youtube.com For this compound, the analysis involves strategically disconnecting the target molecule into simpler, commercially available starting materials. The primary disconnections can be made at the furan (B31954) or the pyrone ring.
A common retrosynthetic approach involves the formation of the furan ring onto a pre-existing coumarin (B35378) scaffold. researchgate.net This strategy would disconnect this compound to a 7-hydroxy-4-methylcoumarin derivative and a suitable C2 synthon to form the furan ring. Another strategy focuses on constructing the pyrone ring onto a benzofuran (B130515) core. researchgate.net A third, less common approach, involves the simultaneous formation of both the furan and pyrone rings onto a benzene (B151609) derivative. researchgate.net
The synthesis of analogues of this compound often utilizes similar retrosynthetic principles, with modifications to introduce desired functional groups on either the furan or the coumarin moiety. researchgate.net
Established and Emerging Synthetic Routes to Furo[3,2-g]chromen-7-ones
The synthesis of furo[3,2-g]chromen-7-ones, including this compound, has been achieved through various methods, ranging from classical organic reactions to modern, sustainable approaches.
Conventional Organic Synthesis Approaches
Traditional methods for synthesizing the coumarin core, a key component of furocoumarins, include the Perkin, Pechmann, and Knoevenagel reactions. mdpi.com
Pechmann Condensation : This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com For the synthesis of furocoumarin precursors, a substituted hydroquinone (B1673460) can be reacted with an appropriate β-ketoester. acs.orgacs.org For example, 2-methylhydroquinone can be condensed with acetoacetic ester, although the regioselectivity of the initial condensation needs to be carefully controlled. acs.org
Perkin Reaction : The Perkin reaction is another classical method for coumarin synthesis, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgnumberanalytics.com Salicylaldehyde derivatives can be converted to coumarins using this method. wikipedia.orgsciforum.net
Antonello's Synthesis : While not a specific named reaction for the entire furocoumarin system, various multi-step sequences have been developed. For instance, a common strategy for building the furan ring is the base-catalyzed condensation of an acetylhydroxycoumarin with an α-halocarbonyl compound. nih.gov
Sustainable and Green Chemistry Innovations in Furocoumarin Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.
Electrosynthesis and Photoredox Catalysis : Visible-light-induced methodologies have been developed for the synthesis of dihydro-4H-furo[3,2-c]chromen-4-ones through a dehydrogenative coupling reaction under an oxygen atmosphere. researchgate.net These reactions often proceed through a radical pathway and offer an additive-free approach. researchgate.net
Continuous-Flow Synthesis : While specific examples for this compound are not prevalent in the provided results, flow chemistry is an emerging green technology in organic synthesis that offers advantages in terms of safety, scalability, and reaction control. researchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate coumarin synthesis, including the Pechmann condensation, leading to higher yields and shorter reaction times. researchgate.netencyclopedia.pub
Metal-Catalyzed Transformations for Structural Diversity
Metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of furocoumarins, offering high efficiency and selectivity. researchgate.net
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-C and C-O bond formation. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce substituents onto the coumarin ring. mdpi.com Furthermore, palladium-catalyzed intramolecular annulation of 3-iodo-4-aryloxy coumarins via C-H activation provides a route to tetracyclic furo[3,2-c]coumarins. researchgate.net Palladium catalysis has also been utilized in the synthesis of benzofurans and coumarins from phenols and olefins. nih.gov
Copper-Catalyzed Reactions : Copper catalysts, being more abundant and less expensive than palladium, are attractive for furocoumarin synthesis. encyclopedia.pub Copper-catalyzed cyclization of 4-hydroxycoumarins with ketoximes and the oxidative cyclization of 3-(2-hydroxyphenyl)coumarin are efficient methods for constructing the furocoumarin scaffold. researchgate.net
Rhodium-Catalyzed Reactions : Rhodium catalysts have been used for the C–H carboxylation of 2-furanylphenols using CO2 as a C1 source to construct the pyranone ring of furo[3,2-c]coumarins. ccspublishing.org.cn
C-H Activation : Direct C-H activation is a powerful strategy for the synthesis and functionalization of coumarins, avoiding the need for pre-functionalized starting materials. mdpi.commanchester.ac.ukresearchgate.net This approach enhances atom economy and simplifies synthetic routes. manchester.ac.uk
Rational Design and Synthesis of this compound Derivatives and Analogues
The rational design and synthesis of derivatives of this compound aim to explore the structure-activity relationships and develop new compounds with enhanced or novel biological properties. ccspublishing.org.cnresearchgate.net
Strategies for Functionalization of the Furan and Chromenone Moieties
The furocoumarin scaffold offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents. ccspublishing.org.cn
Functionalization of the Furan Ring : The furan ring can be functionalized through various reactions. For example, electrophilic substitution reactions can introduce substituents at the available positions. Metal-catalyzed cross-coupling reactions can also be employed to attach different groups to the furan moiety. encyclopedia.pub
Functionalization of the Chromenone Moiety : The chromenone part of the molecule also presents opportunities for modification. The benzene ring can be substituted using standard aromatic chemistry. The pyrone ring can also be targeted; for instance, the lactone can be opened and re-closed to introduce different functionalities. encyclopedia.pub A series of furocoumarin-stilbene hybrids has been synthesized, demonstrating the extensive modifications possible on the core structure. nih.gov
Below is a table summarizing some synthetic approaches for furocoumarins:
| Synthetic Approach | Key Reactants | Catalyst/Reagents | Product Type |
| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄) | Coumarin core |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Coumarin core |
| Palladium-Catalyzed Cyclization | 3-Iodo-4-aryloxy coumarin | Pd/C | Tetracyclic furo[3,2-c]coumarin |
| Copper-Catalyzed Cyclization | 4-Hydroxycoumarin (B602359), Ketoxime | CuBr₂ | Substituted furocoumarin |
| Rhodium-Catalyzed Carboxylation | 2-Furanylphenol, CO₂ | Rh₂(OAc)₄ | Furo[3,2-c]coumarin |
Synthesis of Furocoumarin Conjugates and Hybrid Molecules
The synthesis of furocoumarin conjugates and hybrid molecules represents a significant strategy in medicinal chemistry, aiming to create novel compounds with enhanced or diversified biological activities by combining the furocoumarin scaffold with other pharmacophores. mdpi.com This approach involves chemically linking a furocoumarin, such as this compound, to another bioactive molecule, resulting in a single molecular entity with the potential for synergistic or additive effects.
One prominent approach is the construction of hybrid structures containing two or more pharmacophore groups. mdpi.com For instance, hybrid molecules have been synthesized based on furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde under the conditions of the Knoevenagel reaction. mdpi.com This method allows for the creation of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, whose structures are confirmed by 1H and 13C NMR spectroscopy. mdpi.com Researchers have explored various reaction conditions, including classical methods and microwave-assisted synthesis in a closed vessel system at elevated pressure, to optimize the yield of these hybrid compounds. researchgate.net
A specific example of a synthesized furocoumarin conjugate is 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one. semanticscholar.orgmdpi.com This derivative was created as part of a series of linear furocoumarins with various substituents to evaluate their melanogenic effects. semanticscholar.orgmdpi.com The synthesis of such derivatives allows for the exploration of how different functional groups attached to the furocoumarin core influence its biological activity. semanticscholar.orgmdpi.com The development of coumarin hybrids is a broad field, with researchers compiling studies to understand structure-activity relationships and guide the design of new therapeutic agents. researchgate.net
Table 1: Optimized Conditions for the Synthesis of Hybrid Furocoumarin Structures researchgate.net This interactive table summarizes the comparison between thermal and microwave activation for the synthesis of hybrid structures.
| Compound | Thermal Activation (118 °C, 1 bar) | Microwave Activation (135 °C, 4 bar) |
|---|---|---|
| Yield (%) | Yield (%) | |
| 3a | 70 | 80 |
| 3b | 52 | 66 |
| 3c | 55 | 63 |
| 3d | 82 | 90 |
Development of Libraries for Structure-Activity Relationship Studies
The development of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of the relationship between chemical structure and biological activity (SAR). For furocoumarins, the creation of diverse libraries allows researchers to identify key structural features responsible for their therapeutic effects and to optimize lead compounds. nih.gov
Quantitative structure-activity relationship (QSAR) studies are frequently employed to analyze these libraries. In one such study, a library of 37 different furanocoumarin derivatives was examined to understand their inhibitory effects on cytochrome P450 3A activities. nih.gov By calculating a variety of structural, physicochemical, and quantum chemical descriptors for each compound and correlating them with their biological activity, researchers can build predictive models. nih.gov These models are crucial for forecasting the potential of newly designed compounds. nih.gov
The synthesis of focused libraries of coumarin derivatives is a common strategy. For example, a library of twenty-four coumarin derivatives was screened to investigate their antifungal activity, leading to the identification of essential structural requirements for this effect, such as the presence of O-substitutions. mdpi.com Similarly, extending the library of 4-hydroxycoumarin derivatives has been pursued to discover compounds with potential pharmacological activities. researchgate.net The goal is often to generate structurally varied derivatives that can be evaluated for specific biological effects, such as antiproliferative activity against cancer cell lines. researchgate.net
In a more targeted approach, a library of 1,843 coumarin-1,2,3-triazole hybrids was designed and screened using a pharmacophore model to identify potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer. researchgate.net Such computational screening, followed by molecular docking and in-silico ADME/toxicity studies, helps to narrow down large libraries to a manageable number of promising candidates for synthesis and further testing. researchgate.net
Table 2: Examples of Furocoumarin Libraries and their Research Applications This interactive table provides examples of how furocoumarin libraries are used in research.
| Library Type | Number of Compounds | Research Focus | Key Findings/Goals | Reference |
|---|---|---|---|---|
| Furanocoumarin Derivatives | 37 | QSAR analysis of CYP3A inhibition | To understand the relationship between molecular characteristics and inhibitory effects. | nih.gov |
| 4-Hydroxycoumarin Derivatives | 22 | Antiproliferative activity | To synthesize structurally varied derivatives with improved activity compared to the parent compound. | researchgate.net |
| Coumarin-1,2,3-triazole Hybrids | 1843 (designed) | EGFR inhibition in lung cancer | To identify potential inhibitors through pharmacophore-based screening. | researchgate.net |
Stereoselective Synthesis of Chiral Furocoumarin Compounds
The stereoselective synthesis of chiral molecules is a highly important area of organic chemistry, as the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. While specific examples of the stereoselective synthesis of this compound are not extensively detailed in the provided results, the principles can be understood from the synthesis of related chiral coumarin and chroman structures. Chiral 3,4-dihydrocoumarins, for instance, are found in natural products and are valued for their structural diversity and stability. scilit.com
Significant progress has been made in the asymmetric synthesis of these scaffolds using both metal-catalyzed and organocatalyzed approaches. scilit.comdntb.gov.ua Organocatalysis, in particular, has emerged as a powerful tool for the stereoselective synthesis of dihydrocoumarins. dntb.gov.ua These methods aim to control the formation of stereocenters, leading to enantiomerically enriched products.
In a related context, the nickel-catalyzed asymmetric synthesis of chiral chromans bearing quaternary allylic siloxanes has been reported. chemrxiv.org This method provides a practical route to chiral chroman derivatives, which are core structures in many biologically active compounds. The reaction demonstrates high yields, excellent enantioselectivities, and stereoselectivities. chemrxiv.org The development of such efficient synthetic methods is crucial for producing chiral building blocks that could potentially be used in the synthesis of more complex chiral furocoumarins. Further investigation into the structure-activity relationships of these chiral compounds is ongoing to discover new lead compounds for drug development. chemrxiv.org The broader field of asymmetric synthesis is continually advancing, with a growing need for methods to create complex molecules with chiral axes, which are present in numerous natural products and drugs. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-methyl-7H-furo[3,2-g]chromen-7-one. Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity of the tricyclic furocoumarin core and the position of the methyl substituent.
While a complete, published spectrum for this specific compound is not detailed in the provided search results, data from the parent compound, psoralen (B192213), and other substituted furanocoumarins allow for a reliable prediction of its NMR data. nih.govtandfonline.comscirp.org The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the coumarin (B35378) moiety, the furan (B31954) ring protons, and a characteristic singlet for the methyl group. researchgate.net The ¹³C-NMR spectrum would correspondingly display signals for the carbonyl carbon of the lactone ring, quaternary carbons at the ring junctions, and carbons of the benzene (B151609) and furan rings, in addition to the methyl carbon signal. scirp.org Two-dimensional NMR techniques are crucial for unambiguously assigning these signals, particularly for distinguishing between isomeric positions. nih.govceon.rs
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from psoralen and related substituted furanocoumarins. tandfonline.comscirp.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-CH₃ | ~2.5 (s) | ~10-15 |
| H-2 | ~7.6 (q) | - |
| C-2 | - | ~148 |
| C-3 | - | ~115 |
| H-4 | ~7.6 | ~145 |
| H-5 | ~7.3 | ~114 |
| C-5a | - | ~116 |
| C-6 | - | ~125 |
| C-7 (C=O) | - | ~160 |
| C-7a | - | ~106 |
| H-9 | ~6.8 | ~107 |
| C-9a | - | ~149 |
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis of Derivatives (e.g., HR-ESI-MS, DART-MS, UHPLC-MS/MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₂H₈O₃, with a computed exact mass of 200.047344113 Da. nih.gov Techniques like electrospray ionization (ESI) are commonly used for the analysis of furanocoumarins. nih.gov
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways for the furanocoumarin scaffold. nih.govresearchgate.net For psoralen and its derivatives, a primary and highly characteristic fragmentation event is the sequential loss of carbon monoxide (CO) molecules from the pyrone ring. researchgate.net The molecular ion [M+H]⁺ of this compound at m/z 201 would be expected to first lose a CO molecule to produce a fragment ion at m/z 173. researchgate.net A subsequent loss of a second CO molecule would lead to a fragment at m/z 145. researchgate.net Other observed fragments in the mass spectrum of the parent compound, psoralen, include ions at m/z 131 and 102, corresponding to further cleavages of the core structure. researchgate.netresearchgate.net The analysis of these fragmentation patterns is essential for identifying furanocoumarin structures in complex mixtures, such as plant extracts or biological samples. thermofisher.comnih.govresearchgate.net
Table 2: Expected Mass Spectrometry Data and Fragmentation for this compound
| Ion/Fragment | Formula | Calculated m/z | Fragmentation Pathway |
| [M] | C₁₂H₈O₃ | 200.0473 | Molecular Ion |
| [M+H]⁺ | C₁₂H₉O₃⁺ | 201.0546 | Protonated Molecule |
| [M+H-CO]⁺ | C₁₁H₉O₂⁺ | 173.0597 | Loss of first CO molecule researchgate.net |
| [M+H-2CO]⁺ | C₁₀H₉O⁺ | 145.0648 | Loss of second CO molecule researchgate.net |
| [M+H-CO-CH₃]⁺ | C₁₀H₆O₂⁺ | 158.0362 | Loss of CO and methyl radical |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography provides definitive proof of molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and three-dimensional arrangement. While a crystal structure for this compound itself is not available in the searched literature, the structure of a related derivative, 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-furo-[3,2-g]-benzopyran-7-one, has been determined. researchgate.net This analysis confirmed that the core three-ring framework of the furo[3,2-g]chromen-7-one system is nearly planar. researchgate.net
For this compound, a similar planarity of the fused ring system is expected. In the solid state, such planar aromatic molecules typically pack in stacks, stabilized by π-π interactions between adjacent molecules. The crystal lattice parameters determined for the derivative provide a model for the crystallographic analysis of other compounds in this class. researchgate.netresearchgate.net
Table 3: Crystal Data for a Related Furocoumarin Derivative Data from 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 8.976(3) |
| b (Å) | 16.621(2) |
| c (Å) | 17.818(2) |
| β (°) | 95.79(2) |
| Volume (ų) | 2644.7(9) |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a molecular fingerprint based on the vibrational modes of a compound's functional groups. biointerfaceresearch.comsurfacesciencewestern.com For this compound, the spectra are dominated by characteristic vibrations of the coumarin and furan rings. ias.ac.in
The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration of the α,β-unsaturated lactone ring, typically appearing in the region of 1700–1750 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the benzene and furan rings are expected to produce a series of bands between 1450 and 1620 cm⁻¹. scirp.org The C-O-C stretching vibrations of the furan and pyrone ether linkages typically appear in the 1000–1250 cm⁻¹ range. researchgate.net Vibrations associated with the methyl group, including symmetric and asymmetric C-H stretching and bending modes, would also be present. scirp.org FT-IR and Raman are complementary techniques; for instance, symmetric vibrations that are weak in the IR spectrum may show strong signals in the Raman spectrum. surfacesciencewestern.com
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values based on general data for coumarins and furan derivatives. ias.ac.inmdpi.comresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Methyl C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| Lactone C=O Stretch | 1700 - 1750 | FT-IR (Strong), Raman (Medium) |
| Aromatic C=C Stretch | 1450 - 1620 | FT-IR, Raman |
| Methyl C-H Bend | 1375 - 1465 | FT-IR |
| C-O-C Ether Stretch | 1000 - 1250 | FT-IR |
| C-H Out-of-Plane Bend | 750 - 900 | FT-IR |
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
The electronic structure of this compound gives rise to distinct photophysical properties, which can be studied using UV-Vis and fluorescence spectroscopy. Psoralens and their derivatives are well-known to absorb ultraviolet (UV) light, specifically in the UVA range (315–400 nm), which is a prerequisite for their photo-reactivity. researchgate.netmdpi.com This absorption is due to π→π* electronic transitions within the conjugated aromatic system. iaea.org
Many psoralen derivatives also exhibit fluorescence, although the efficiency can vary significantly. researchgate.net The fluorescence emission spectra are often characterized by broad, unstructured bands resulting from the de-excitation of the lowest excited singlet state. iaea.org The photophysical properties, including absorption maximum (λmax), emission maximum, and fluorescence quantum yield, can be influenced by factors such as substitution patterns and solvent polarity. iaea.orgresearchgate.net For some derivatives, increasing solvent polarity can lead to a red-shift in the emission spectrum and an increase in fluorescence intensity. iaea.org
Table 5: Expected Photophysical Properties for this compound Predicted values based on general data for psoralen derivatives. researchgate.netmdpi.comresearchgate.net
| Property | Expected Value/Range | Description |
| Absorption Maximum (λmax) | 300 - 340 nm | Corresponds to π→π* transitions in the UVA range. |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | High absorption intensity typical for conjugated systems. |
| Emission Maximum | 420 - 500 nm | Dependent on solvent environment. iaea.org |
| Excited State | Singlet (S₁) and Triplet (T₁) | Both states are relevant to its photochemistry. researchgate.net |
Computational and Theoretical Chemistry in Furocoumarin Research
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-methyl-7H-furo[3,2-g]chromen-7-one at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic behavior.
DFT has been widely employed to study the geometric and electronic properties of coumarin (B35378) derivatives. For instance, geometry optimization of related flavonoid compounds has been successfully carried out using DFT at the B3LYP/6-31G(d,p) level of theory, showing good correlation with experimental data. nih.gov Such studies on this compound would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For related chromone derivatives, this energy gap has been calculated to be in the range of 1.590 to 1.870 eV, indicating significant biological activity. researchgate.net These calculations can also map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions. researchgate.netresearchgate.net
Furthermore, quantum chemical calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. ias.ac.in For similar heterocyclic compounds, a good correlation between calculated and experimental vibrational spectra has been achieved, often with the use of a scaling factor. nih.govdergipark.org.tr Similarly, theoretical calculations can simulate UV-Vis and NMR spectra, aiding in the interpretation of experimental data. nih.govd-nb.info
Table 1: Calculated Electronic Properties of a Representative Furocoumarin
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative and based on typical calculations for furocoumarin-type structures.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between a small molecule, such as this compound, and a biological target, typically a protein. These methods provide insights into the binding affinity, binding mode, and stability of the compound-target complex, which are crucial for understanding the molecule's potential biological activity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique has been used to study the interaction of furocoumarin derivatives with various enzymes. For instance, docking studies have been performed on coumarin derivatives with targets like p38α MAP kinase, revealing key interactions that contribute to inhibitory activity. nih.gov For this compound, docking could be employed to investigate its binding to targets such as monoamine oxidase B (MAO-B), for which some coumarins have shown inhibitory effects. revistabiomedica.orgnih.gov The docking results would highlight important interactions like hydrogen bonds and hydrophobic interactions between the compound and the amino acid residues in the active site of the protein.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Interacting Residues | TYR 188, ILE 199, HIS 435 | Key amino acids involved in binding |
| Hydrogen Bonds | 1 | Indicates a specific polar interaction |
| Hydrophobic Interactions | 5 | Highlights the importance of non-polar contacts |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Furocoumarin Libraries
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov These methods are particularly useful for analyzing large libraries of compounds, such as furocoumarins, to identify the key structural features that influence their activity.
In a QSAR study, a set of molecular descriptors is calculated for each compound in a library. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or structural (e.g., topological indices). nih.govingentaconnect.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net For a library of furocoumarins including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.govingentaconnect.com Such a model would reveal which properties, such as lipophilicity or molecular size, are most important for the desired activity. ingentaconnect.com
Cheminformatics encompasses a broader range of computational tools for storing, retrieving, and analyzing chemical information. springernature.com This includes methods for assessing the chemical diversity of a compound library, clustering compounds based on their structural similarity, and identifying privileged scaffolds. For a furocoumarin library, cheminformatics tools can be used to compare the structural features of this compound with other derivatives and to explore the chemical space occupied by this class of compounds.
Analysis of Photophysical and Photochemical Mechanisms via Theoretical Models
Theoretical models are essential for understanding the photophysical and photochemical properties of furocoumarins, which are well-known for their photosensitizing effects. These models can elucidate the electronic transitions and reaction pathways that occur when a molecule absorbs light.
Upon absorption of UV light, this compound is promoted to an excited electronic state. Theoretical calculations can determine the energies of the ground and excited states and the probabilities of transitions between them. researchgate.net This information is crucial for interpreting UV-Vis absorption spectra. The subsequent fate of the excited molecule can involve various processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions. nih.gov
Theoretical models can be used to map the potential energy surfaces of the excited states, identifying the minimum energy pathways for different photochemical reactions. nih.gov For furocoumarins, a key photochemical reaction is the [2+2] cycloaddition with pyrimidine (B1678525) bases in DNA, which is responsible for their photobiological activity. Theoretical studies can model the reaction mechanism, identifying transition states and intermediates, and providing insights into the stereoselectivity of the reaction. These computational investigations are vital for understanding the molecular basis of the photosensitizing properties of this compound.
In Vitro Mechanistic and Biological Activity Investigations
Molecular Interactions with Biomolecules
Understanding the direct interactions of a compound with key biological macromolecules provides fundamental insight into its potential pharmacological effects. This section reviews the known molecular interactions of 3-methyl-7H-furo[3,2-g]chromen-7-one.
DNA Interaction Studies: Intercalation, Photobinding, and Adduct Formation Mechanisms
Psoralens, the class of compounds to which this compound belongs, are well-known for their ability to interact with DNA. The general mechanism involves the planar furocoumarin structure intercalating between the base pairs of the DNA double helix nih.gov. Upon exposure to ultraviolet A (UVA) radiation, these intercalated molecules can form covalent bonds with pyrimidine (B1678525) bases, particularly thymine nih.gov.
This photoreaction can result in two types of adducts:
Monoadducts: Formed by the covalent bonding of the psoralen (B192213) molecule to a single DNA strand. This can occur at either the 3,4-pyrone side or the 4',5'-furan side of the psoralen molecule nih.gov.
Interstrand Cross-Links (ICLs): If a furan-side monoadduct is formed, absorption of a second photon can lead to a reaction with a thymine on the opposite DNA strand, creating a covalent link between the two strands nih.govresearchgate.net.
While this is the established mechanism for many psoralen derivatives, specific studies detailing the DNA intercalation, photobinding affinity, and adduct formation (including monoadduct and cross-linking efficiency) for this compound are not available in the reviewed scientific literature.
Enzyme Inhibition Kinetics and Mechanistic Characterization
The potential for a compound to inhibit specific enzymes is a key area of pharmacological research. However, detailed investigations into the inhibitory effects of this compound on key enzyme families such as Monoamine Oxidases (MAO), Cholinesterases, Topoisomerases, Cytochrome P450 Enzymes, Lipoxygenases, or β-Secretase have not been reported in the available scientific literature.
Receptor Binding Studies and Ligand-Target Interactions
Beyond DNA and enzymes, some small molecules exert their effects by binding to specific cellular receptors. Research has identified specific, saturable, and reversible cell surface and cytoplasmic receptors for some psoralen analogs nih.gov. These binding sites are reported to be distinct from DNA nih.gov. However, specific receptor binding studies and characterization of ligand-target interactions for this compound have not been documented.
Cellular Pathway Modulation in Model Cell Systems
Investigating how a compound affects cellular signaling pathways can reveal its influence on complex processes like cell survival, proliferation, and death.
Investigations into Apoptosis and Cell Cycle Modulation
Apoptosis (programmed cell death) and the cell cycle are critical processes in cell fate. Many therapeutic agents function by modulating these pathways. While studies on other furocoumarin derivatives have shown potent pro-apoptotic and cell cycle-modulating activities, specific research detailing the effects of this compound on apoptosis induction or cell cycle progression in model cell systems is currently unavailable. A study on the related compound, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, demonstrated strong cytotoxic and pro-apoptotic effects in human hepatoma HepG2 cells karger.com.
Modulation of Gene Expression and Signaling Pathways
The biological activity of a compound is often mediated by its ability to alter gene expression and modulate key signaling pathways. Extensive research has focused on pathways commonly dysregulated in disease, such as NF-κB, PI3K/Akt, p53, and JAK2/STAT3.
Currently, there are no specific studies available that document the direct effects of this compound on the modulation of gene expression or its specific impact on signaling pathways such as NF-κB, PI3K/Akt, p53, JAK2/STAT3, or RXRα. Research on the broader class of psoralens and their derivatives indicates that they can influence these pathways. For instance, psoralen itself has been shown to affect the PI3K/Akt and JAK2 pathways in glioma cells nih.gov, and other derivatives have been found to regulate the NF-κB and MAPK signaling pathways researchgate.net. Another related compound, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, induces apoptosis in a p53-dependent manner karger.com. However, these findings cannot be directly attributed to this compound without specific investigation.
Note on Data Tables: The user's request for interactive data tables could not be fulfilled as no specific quantitative data (e.g., IC50 values, binding constants, gene expression fold-changes) for this compound was found in the reviewed literature for the specified topics.
Studies on Oxidative Stress Response and Antioxidant Mechanisms
In vitro investigations into the antioxidant properties of furocoumarin derivatives, such as this compound, are crucial for understanding their potential to mitigate cellular damage caused by oxidative stress. While direct studies on this compound are limited, research on related psoralen derivatives provides insights into the potential antioxidant mechanisms.
A study on five synthetic psoralen derivatives demonstrated their capacity to counteract oxidative damage to DNA in vitro. nih.gov These compounds were effective in inhibiting DNA oxidation initiated by free radicals from 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) and hydroxyl radicals (•OH). nih.gov Notably, compounds designated as IV and V in the study exhibited significant antioxidant activity, with effective stoichiometric factors (n) of 2.11 and 2.00, respectively, in preventing AAPH-initiated DNA oxidation. nih.gov The thiobarbituric acid reactive substances (TBARS) assay, a measure of lipid peroxidation, showed that these compounds could reduce TBARS formation, with percentage inhibitions of 76.19% and 78.84% for compounds IV and V, respectively. nih.gov
Furthermore, these psoralen derivatives demonstrated the ability to scavenge several types of free radicals, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS+•), the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), and the galvinoxyl radical. nih.gov The rate constants (k values) for scavenging these radicals ranged from 0.07 to 0.82, indicating a direct interaction with and neutralization of these reactive species. nih.gov While these findings are for psoralen derivatives and not this compound itself, they suggest that the furocoumarin scaffold is a promising backbone for antioxidant activity. The methyl substitution in this compound may influence its antioxidant capacity, a hypothesis that warrants further specific investigation.
Table 1: In Vitro Antioxidant Activity of Psoralen Derivatives
| Compound | Effective Stoichiometric Factor (n) vs. AAPH | TBARS Inhibition (%) |
|---|---|---|
| IV | 2.11 | 76.19 |
| V | 2.00 | 78.84 |
Data from a study on synthetic psoralen derivatives, not this compound. nih.gov
Antimicrobial and Antifungal Activity Mechanisms in vitro
The antimicrobial and antifungal potential of furocoumarins is a significant area of research. Psoralen and its derivatives have been recognized for a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.gov The planar, tricyclic structure of these compounds allows them to interact with microbial cells, although the precise mechanisms can vary.
These findings suggest that the furocoumarin skeleton is a viable pharmacophore for the development of antifungal agents. The structure-activity relationship (SAR) studies indicate that the linear furanocoumarin moiety is important for this activity. nih.gov The specific substitutions on the psoralen ring system can significantly modulate the antifungal potency and spectrum. Therefore, it is plausible that this compound possesses antimicrobial and antifungal properties, though dedicated in vitro studies are necessary to determine its specific activity profile and MIC values against various pathogens.
Table 2: In Vitro Antifungal Activity of Selected Psoralen Derivatives
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 3a | Botrytis cinerea | 67.9 |
| 4b | Rhizoctonia solani | 62.4 |
| Osthole (Control) | Botrytis cinerea | 66.1 |
| Osthole (Control) | Rhizoctonia solani | 69.5 |
Data from a study on synthetic psoralen derivatives, not this compound. nih.gov
Photobiological Mechanisms (e.g., photosensitization mechanisms in controlled environments, not clinical phototherapy)
Furocoumarins are renowned for their photosensitizing properties, which form the basis of their use in certain dermatological therapies when combined with ultraviolet A (UVA) radiation. researchgate.netnih.gov In controlled in vitro environments, the photobiological mechanisms of these compounds can be studied to understand their interaction with cellular components upon photoactivation.
The primary photobiological mechanism of psoralens involves their ability to intercalate into the DNA double helix due to their planar structure. nih.gov Upon exposure to UVA light, these intercalated molecules can form covalent adducts with pyrimidine bases, particularly thymine. researchgate.net This process can lead to the formation of monoadducts and, upon further irradiation, interstrand cross-links (ICLs), which can inhibit DNA replication and transcription.
Another significant photobiological mechanism is the generation of reactive oxygen species (ROS), such as singlet oxygen. researchgate.net After absorbing UVA photons, the furocoumarin molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which can then damage various cellular components, including lipids, proteins, and nucleic acids. researchgate.net
While specific quantitative data on singlet oxygen generation or DNA photoadduct formation for this compound are not available in the reviewed literature, the general principles of furocoumarin photochemistry suggest that it likely participates in these photobiological processes. The substitution pattern on the furocoumarin ring is known to influence the efficiency of both DNA adduct formation and singlet oxygen generation. Therefore, the methyl group at the 3-position of this compound would be expected to modulate these photochemical and photobiological properties.
Advanced Analytical Methodologies for Complex Matrices in Research
Chromatographic Separation Techniques for Isolation and Quantification in Biological and Botanical Extracts
Chromatographic techniques are the cornerstone for the isolation and quantification of 3-methyl-7H-furo[3,2-g]chromen-7-one from complex samples such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most prevalently used methods due to their high resolution, sensitivity, and specificity. Supercritical fluid chromatography (SFC) presents a green alternative for the separation of furanocoumarins.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
HPLC-UV is a robust and widely accessible technique for the quantitative analysis of furanocoumarins. The method's success hinges on the optimization of the mobile phase composition, stationary phase, and detection wavelength to achieve adequate separation from other matrix components. Furanocoumarins, including this compound, possess strong UV absorbance, typically around 245 nm to 300 nm, which allows for sensitive detection. koreascience.kr
A typical HPLC method for the analysis of furanocoumarins involves a reversed-phase C18 column with a gradient elution using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Method validation for HPLC analysis of furanocoumarins generally includes assessment of linearity, precision, accuracy, and recovery, ensuring the reliability of the quantitative data. nih.govbioanalysis-zone.com For instance, a validated HPLC method for the simultaneous estimation of psoralen (B192213) and other furanocoumarins demonstrated good linearity and reproducibility. nih.gov
Interactive Table: Example HPLC-UV Method Parameters for Furanocoumarin Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10-20 µL |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):
For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma, UHPLC-MS/MS is the method of choice. nih.gov This technique combines the superior separation power of UHPLC with the precise mass detection of tandem mass spectrometry, allowing for the quantification of analytes at very low concentrations. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides high specificity, minimizing interferences from the matrix.
A UHPLC-MS/MS method for the simultaneous determination of three furanocoumarins in rat plasma utilized a gradient elution on a Hypersil GOLD column with a mobile phase of 0.1% formic acid in water and acetonitrile. koreascience.kr The method was validated for accuracy, precision, recovery, and matrix effects, demonstrating its suitability for pharmacokinetic studies. koreascience.kr
Supercritical Fluid Chromatography (SFC):
SFC is a type of normal-phase chromatography that employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This technique is recognized as a green alternative to HPLC due to the reduced use of organic solvents. SFC is particularly well-suited for the separation of chiral compounds and can be applied to the analysis of thermally labile molecules of low to moderate molecular weight, a category that includes furanocoumarins. nih.gov The principles of SFC are similar to HPLC, but the entire chromatographic system must be pressurized to maintain the mobile phase in its supercritical state. nih.gov
Electrophoretic Methods for Purity Assessment and Interaction Studies
Capillary electrophoresis (CE) offers a high-efficiency separation technique for the assessment of the purity of this compound and for studying its interactions with biological macromolecules. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. greenpharmacy.info
For purity assessment, capillary zone electrophoresis (CZE) is a powerful technique that can resolve impurities from the main compound with high resolution. nih.gov The method's ability to separate compounds with even minor structural differences makes it suitable for identifying and quantifying related impurities. nih.gov
Furthermore, electroanalytical approaches such as voltammetry can be employed to investigate the interaction of furanocoumarins like psoralen with DNA. mdpi.com Studies have shown that the electrochemical signal of psoralen decreases in the presence of double-stranded DNA, indicating an interaction between the molecule and DNA. mdpi.com This type of analysis can provide insights into the binding mechanisms of this compound.
Spectrophotometric and Fluorometric Assay Development for Detection and Quantification
Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the detection and quantification of this compound, particularly in less complex matrices or for high-throughput screening purposes.
Spectrophotometric Assays:
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The furanocoumarin scaffold of this compound exhibits characteristic UV absorbance maxima. For instance, a study on methoxsalen, a related furanocoumarin, showed maximum absorbance at 249 nm in methanol and 247 nm in phosphate (B84403) buffer saline. ijper.org A simple and validated UV spectrophotometric method can be developed for the quantification of this compound by measuring its absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve. ijper.org
Fluorometric Assays:
Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometric methods. Many coumarin (B35378) derivatives are known to be fluorescent. The development of a fluorometric assay for this compound would involve determining its excitation and emission wavelengths. Micellar fluorometry has been successfully used to study the pharmacokinetics of psoralen and isopsoralen, indicating the potential of this technique for sensitive quantification in biological samples. researchgate.net The intrinsic fluorescence of the compound can be measured, or it can be derivatized with a fluorescent probe to enhance its detection.
Bioanalytical Method Development and Validation for Preclinical Research Samples
The development and validation of bioanalytical methods are critical for obtaining reliable data in preclinical pharmacokinetic studies. researchgate.netnih.gov These methods, typically based on LC-MS/MS, must be rigorously validated according to regulatory guidelines to ensure their accuracy, precision, selectivity, and stability. researchgate.net
A full validation process for a bioanalytical method intended for preclinical research samples involves several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Accuracy: The closeness of the determined value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.
Recovery: The extraction efficiency of the analytical method for the analyte in the sample matrix.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity over a specific concentration range is established.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term and long-term stability).
An example of a validated LC-MS/MS method for a therapeutic peptide demonstrated linearity over a concentration range of 0.5-200.0 ng/mL, with intra-day and inter-day precision (RSD%) of less than 15% and accuracy (RE%) below 10%. researchgate.net Such rigorous validation ensures that the method is fit for its intended purpose of supporting preclinical research.
Interactive Table: Key Validation Parameters for Bioanalytical Methods
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of nominal concentration |
Structure Activity Relationship Sar and Ligand Design Studies
Systematic Modification of the Furan (B31954) Ring and Chromenone Core for SAR Elucidation
The elucidation of Structure-Activity Relationships (SAR) for the furocoumarin scaffold fundamentally relies on the systematic modification of its core components: the furan ring and the chromenone (coumarin) system. Furocoumarins can exist as either linear or angular isomers depending on how the furan ring is fused to the coumarin (B35378) moiety, a structural feature that significantly impacts their biological properties. researchgate.netnih.gov The furo[3,2-g]chromen-7-one at the center of this discussion is a linear isomer, also known as a psoralen (B192213) derivative. researchgate.net
Synthetic strategies often begin with 4-hydroxycoumarins to build a substituted furan ring onto the core structure. nih.gov Modifications can involve:
Annulation of the Furan Ring: The method of creating the furan ring onto the coumarin core can be varied to control regiochemistry, yielding different isomers and influencing activity. nih.govccspublishing.org.cn For instance, the intramolecular cyclocondensation of a 7-O-keto ether of a coumarin is a common route to form the furan ring in angelicins (angular furocoumarins). ccspublishing.org.cn
Saturation of the Furan Ring: The degree of saturation in the furan ring can be modulated. Comparing a saturated dihydrofuran ring to an aromatic furan ring alters the geometric flexibility of the molecule, which can significantly change its interaction with biological targets. researchgate.net
Modification of the Chromenone Core: Introducing various substituents onto the chromenone part of the molecule is a primary strategy for SAR studies. Even simple alkyl groups can influence the biological profile. nih.gov Research on related heterocyclic systems, such as furamidine, has shown that replacing phenyl rings within the core structure with other heterocycles like indole (B1671886) or benzimidazole (B57391) can lead to enhanced biological activity. nih.gov
These systematic modifications allow chemists to map the structural requirements for a desired biological effect, whether it be cytotoxicity, enzyme inhibition, or photosensitizing activity. researchgate.net
Influence of Substituents on Electronic Properties and Biological Interactions
The introduction of substituents onto the 3-methyl-7H-furo[3,2-g]chromen-7-one scaffold directly alters its electronic properties, which in turn governs its biological interactions. The nucleus of furocoumarins is composed of an electron-rich furan ring and a comparatively electron-deficient pyrone ring conjugated with a benzene (B151609) ring, creating an intrinsic donor-acceptor chromophore. ccspublishing.org.cn The type and position of any substituent can fine-tune this electronic balance. mdpi.com
Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) can be strategically placed to modify the electron density across the molecule. mdpi.com Studies on related heterocyclic systems show that EWGs can lower the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), affecting the molecule's reactivity and spectral properties. mdpi.comresearchgate.net
Biological Interactions: These electronic modifications have profound effects on biological activity. For example, the addition of a basic diethylaminoalkoxy side chain to the furocoumarin core was shown to increase its capacity to form complexes with DNA. nih.gov This enhanced interaction, involving both intercalation of the flat aromatic core and electrostatic bonds from the amino group, correlated with an increased ability to inhibit cell growth. nih.gov The position of the substituent is critical; derivatives with a substituent at the 5-position consistently showed higher DNA complexing capacity and biological activity than those substituted at the 8-position. nih.gov
A study involving a series of synthesized linear furocoumarins identified 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one as having a particularly strong effect on melanogenesis, highlighting the impact of combined substitutions at the 3- and 5-positions. nih.gov The parent compound, This compound , itself has been studied as a selective monoamine oxidase B (MAO-B) inhibitor, demonstrating that even a simple methyl group at the 3-position imparts significant biological character. researchgate.net
| Furocoumarin Derivative | Substituents | Observed Biological Activity/Property | Reference |
|---|---|---|---|
| This compound | -CH₃ at C-3 | Selective MAO-B inhibitor (IC₅₀ = 41.63 µM) | researchgate.net |
| 5-substituted furocoumarins | -O(CH₂)nN(C₂H₅)₂ at C-5 | Higher DNA complexing capacity and cell growth inhibition compared to 8-substituted isomers | nih.gov |
| 8-substituted furocoumarins | -O(CH₂)nN(C₂H₅)₂ at C-8 | Lower DNA complexing capacity and biological activity compared to 5-substituted isomers | nih.gov |
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one | -phenyl at C-3; -CH₂N(C₂H₅)₂ at C-5 | Remarkable melanogenic effect in B16 cells | nih.gov |
| 3-(4-nitrophenyl)-7H-furo[3,2-g]chromen-7-one | -C₆H₄NO₂ at C-3 | Studied as an inhibitor of botulinum neurotoxin | researchgate.net |
Rational Design of Furocoumarin Analogues with Modulated Biological Profiles
Rational design involves the deliberate, structure-based creation of new molecules to achieve a specific biological outcome. nih.gov The furocoumarin scaffold is an excellent starting point for such endeavors, allowing for the design of analogues with enhanced potency, improved selectivity, or even entirely new biological functions. nih.govnih.gov
A key strategy is to use the furocoumarin core as a scaffold and append pharmacophores known to interact with a specific biological target. This approach was used to design new coumarin-based analogues of triclosan (B1682465) to inhibit enzymes in the Plasmodium falciparum fatty acid biosynthesis pathway, a target for antimalarial drugs. nih.gov
Another approach involves modulating the properties of a known ligand to create a new biological profile. For instance, in the field of opioid research, molecules are designed to interact with multiple receptor subtypes simultaneously to achieve a more desirable therapeutic effect. mdpi.com While not a furocoumarin study, the principles are directly applicable: by making specific modifications to a known scaffold, researchers can create analogues with a modulated profile, such as combined agonism at one receptor and antagonism at another. mdpi.com
The design process often incorporates computational studies, like molecular docking, to predict how a newly designed analogue will bind to its target protein before it is synthesized. nih.gov This allows for the pre-selection of candidates most likely to succeed, saving time and resources. For example, new coumarin-based analogues combined with curcumin (B1669340) were designed and evaluated as inhibitors of TNF-α production for anti-inflammatory purposes, with molecular modeling confirming that the lead compound binds to the same site as a known modulator. nih.gov
| Scaffold/Starting Point | Design Strategy | Resulting Analogue Class/Example | Modulated Biological Profile | Reference |
|---|---|---|---|---|
| Coumarin | Incorporate features of triclosan | Coumarin-based triclosan analogues | Inhibition of P. falciparum enoyl-ACP-reductase (PfFabI) | nih.gov |
| Coumarin | Combine with curcumin and other heterocycles | Coumarin-curcumin hybrids | Inhibition of TNF-α production for anti-inflammatory activity | nih.gov |
| Enkephalin (Opioid Peptide) | Systematic modification and halogenation | Multifunctional Enkephalin Analogues | MOR/DOR Agonism and KOR Antagonism | mdpi.com |
| 7,8-dihydroxy-4-phenylcoumarin | Ligand-based design and structural modification | 4-Trifluoromethyl-7,8-pyranocoumarin | Selective inhibition of human Cytochrome P450 1A2 | nih.gov |
Fragment-Based Approaches for Furocoumarin Scaffold Derivatization
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds that starts by screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. numberanalytics.comdrugdiscoverychemistry.com Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound through synthetic chemistry. numberanalytics.comspringernature.com This approach is an efficient alternative to traditional high-throughput screening. springernature.com
The furocoumarin scaffold is well-suited for FBDD in several ways:
Scaffold Deconstruction: The this compound structure can be conceptually broken down into its constituent fragments. These include the benzofuran (B130515) moiety, the pyrone ring, or simpler structures like 4-hydroxycoumarin (B602359) or a substituted furan. These fragments can then be included in a screening library.
Fragment Linking: If different fragments are found to bind to adjacent sites on a target protein, they can be linked together to create a novel, high-affinity ligand. The furocoumarin core itself can serve as the rigid linker connecting different pharmacophoric elements.
Fragment Growing: A fragment hit, such as the furan ring itself, can be elaborated upon. The furan functional group is a well-known fragment in mechanism-based inhibitors of cytochrome P450 enzymes, where it is oxidized by the enzyme to a reactive intermediate that forms a covalent bond. nih.gov Starting with a simple furan-containing fragment, chemists can build out the rest of the furocoumarin structure to optimize binding and reactivity for a specific P450 isozyme.
A recent study successfully used a fragment-based approach to design and synthesize coumarin-based thiazoles as dual inhibitors of c-MET and STAT-3, two important cancer targets. nih.gov This demonstrates the practical application of FBDD principles to the coumarin scaffold, providing a clear pathway for its application to furocoumarin derivatives like this compound for the discovery of novel therapeutic agents.
Natural Occurrence and Biosynthetic Pathways of Furocoumarins
Isolation and Characterization of Furocoumarins from Botanical Sources
Furocoumarins are not ubiquitous in the plant kingdom but are characteristically found in a limited number of plant families. acs.org The isolation and characterization of these compounds from botanical sources are critical first steps in their study. The process typically involves extraction from the plant matrix, followed by separation and purification, and finally structural elucidation using various analytical techniques.
Plant material is often extracted using solvents of varying polarities, such as methanol (B129727), ethanol, or chloroform, to draw out the desired compounds. enzyme-database.org Techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE) are employed to maximize the yield. acs.org Following extraction, the crude mixture is subjected to chromatographic separation. Column chromatography using silica (B1680970) gel is a common method for purification. enzyme-database.org For more precise separation and identification, high-performance liquid chromatography (HPLC) is the method of choice. researchgate.net
The characterization and structural elucidation of isolated furocoumarins are accomplished using modern spectroscopic methods. Mass spectrometry (MS), often coupled with HPLC (HPLC-MS), provides information on the molecular weight and fragmentation patterns of the compounds. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in the molecule. While many furocoumarins like psoralen (B192213), bergapten, and xanthotoxin have been isolated from numerous plant sources, the natural occurrence of 3-methyl-7H-furo[3,2-g]chromen-7-one is not extensively documented in scientific literature, with most references pointing to its chemical synthesis for research purposes. enzyme-database.org
Table 1: Examples of Furocoumarins Isolated from Botanical Sources This table is generated based on data from the text.
| Furocoumarin | Botanical Source Example(s) | Plant Family |
|---|---|---|
| Psoralen | Psoralea corylifolia, Ficus carica (Fig) | Fabaceae, Moraceae |
| Bergapten | Citrus bergamia (Bergamot), Heracleum spp. | Rutaceae, Apiaceae |
| Xanthotoxin | Ammi majus, Pastinaca sativa (Parsnip) | Apiaceae |
| Isopimpinellin | Angelica archangelica, Pimpinella spp. | Apiaceae |
| Angelicin | Angelica archangelica, Psoralea spp. | Apiaceae, Fabaceae |
Elucidation of Biosynthetic Pathways (e.g., Shikimate pathway, Mevalonate (B85504) pathway)
The biosynthesis of furocoumarins is a sophisticated process that hijacks intermediates from primary metabolism. The core coumarin (B35378) structure is derived from the shikimate pathway , which is the central route for the synthesis of aromatic amino acids in plants and microorganisms. wikipedia.orgresearchgate.net This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, proceeding through several steps to produce chorismate. researchgate.net
Chorismate is a critical branch-point intermediate. For coumarin biosynthesis, it is converted to the amino acid L-phenylalanine. Through the action of the enzyme phenylalanine ammonia-lyase (PAL), L-phenylalanine is deaminated to form cinnamic acid, which is the entry point into the phenylpropanoid pathway. acs.org A key step is the ortho-hydroxylation of cinnamic acid to form o-coumaric acid, which then undergoes a trans-cis isomerization. The resulting cis-o-coumaric acid (or its glucoside) spontaneously cyclizes to form the lactone ring characteristic of coumarin. Further hydroxylation at the 7-position yields umbelliferone (B1683723), the central precursor for the vast majority of furocoumarins. wikipedia.orgresearchgate.net
The furan (B31954) ring portion of furocoumarins is derived from the mevalonate pathway . This pathway produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org DMAPP serves as the prenyl group donor in a crucial subsequent step, linking the phenylpropanoid and mevalonate pathways to create the furocoumarin skeleton.
Enzymatic Steps and Key Enzymes in Furocoumarin Biosynthesis
The conversion of the simple coumarin umbelliferone into the complex tricyclic furocoumarin structure is catalyzed by a series of specific enzymes, primarily belonging to the prenyltransferase (PT) and cytochrome P450 (CYP) superfamilies.
Prenylation of Umbelliferone : The first committed step in furocoumarin biosynthesis is the attachment of a C5 prenyl group (from DMAPP) to the umbelliferone ring. This reaction is catalyzed by a prenyltransferase. Depending on the position of attachment, two different isomers are formed. Prenylation at the C6 position, catalyzed by umbelliferone 6-prenyltransferase (U6PT) , yields demethylsuberosin, the precursor to linear furocoumarins like psoralen. nih.gov Prenylation at the C8 position, catalyzed by umbelliferone 8-prenyltransferase (U8PT) , yields osthenol, the precursor to angular furocoumarins like angelicin. nih.gov
Furan Ring Formation (Cyclization) : The formation of the furan ring is catalyzed by specialized cytochrome P450 enzymes. The prenylated intermediate, demethylsuberosin, is converted to (+)-marmesin by a CYP-dependent monooxygenase known as marmesin (B225713) synthase. nih.gov Subsequently, another CYP enzyme, psoralen synthase , catalyzes the cleavage of an acetone (B3395972) molecule from (+)-marmesin to form the furan ring of psoralen (7H-furo[3,2-g]chromen-7-one). nih.govnih.gov
Structural Diversification (Hydroxylation and Methylation) : Following the formation of the psoralen core, further enzymatic modifications lead to a wide variety of furocoumarins. Hydroxylation at specific positions is carried out by other CYP enzymes. For instance, psoralen-5-hydroxylase and psoralen-8-hydroxylase introduce hydroxyl groups at the C5 and C8 positions of psoralen, yielding bergaptol (B1666848) and xanthotoxol, respectively. nih.gov These hydroxylated compounds can then be methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . For example, bergaptol 5-O-methyltransferase (EC 2.1.1.69) methylates bergaptol to form bergapten. enzyme-database.org While O-methylation is well-documented, the specific enzymatic C-methylation that would be required to produce this compound is not established in plants.
Table 2: Key Enzymes in the Biosynthesis of Linear Furocoumarins This table is generated based on data from the text.
| Enzyme | Abbreviation | Function | Precursor | Product |
|---|---|---|---|---|
| Umbelliferone 6-prenyltransferase | U6PT | Attaches a prenyl group to C6 | Umbelliferone | Demethylsuberosin |
| Marmesin Synthase | - | Catalyzes furan ring precursor formation | Demethylsuberosin | (+)-Marmesin |
| Psoralen Synthase | - | Catalyzes furan ring closure | (+)-Marmesin | Psoralen |
| Psoralen 5-hydroxylase | P5H | Hydroxylates C5 of psoralen | Psoralen | Bergaptol |
| Bergaptol 5-O-methyltransferase | BMT | Methylates the 5-hydroxyl group | Bergaptol | Bergapten |
Chemodiversity and Chemotaxonomic Significance of Furocoumarins in Plants
The structural diversity of furocoumarins, known as chemodiversity, is significant and has implications for plant classification (chemotaxonomy). acs.org The primary structural division is between linear furocoumarins (psoralen type) and angular furocoumarins (angelicin type), which differ in the fusion position of the furan ring to the coumarin nucleus. nih.gov Further diversity is generated by substitutions on these basic skeletons, such as hydroxylation, methylation, and prenylation, leading to hundreds of known compounds. researchgate.net
The distribution of these compounds is taxonomically significant. They are largely restricted to a few plant families, most notably the Apiaceae (celery, parsnip, parsley family) and Rutaceae (citrus family). wikipedia.org To a lesser extent, they are also found in the Moraceae (fig family) and Fabaceae (legume family). acs.org
Apiaceae : This family is particularly rich in both linear and angular furocoumarins and displays the greatest diversity. researchgate.net
Rutaceae : This family, especially the genus Citrus, is well-known for producing a variety of linear furocoumarins, which are responsible for the "grapefruit juice effect". nih.gov
Moraceae : The genus Ficus is a known source of linear furocoumarins like psoralen and bergapten. researchgate.net
Fabaceae : The species Psoralea corylifolia is a prominent source of psoralen and angelicin. researchgate.net
The specific profile of furocoumarins can be a characteristic marker for a particular plant genus or species. For example, the types and concentrations of furocoumarins in citrus peels can help distinguish between different ancestral species like pummelos, mandarins, and citrons. nih.gov This chemotaxonomic relationship suggests that the biosynthetic pathways for these compounds evolved in a manner that reflects the phylogenetic relationships between the plants. nih.gov
Table 3: Chemotaxonomic Distribution of Furocoumarins This table is generated based on data from the text.
| Plant Family | Predominant Furocoumarin Type(s) | Example Genera |
|---|---|---|
| Apiaceae (Umbelliferae) | Linear & Angular | Angelica, Pastinaca, Heracleum, Ammi |
| Rutaceae | Linear | Citrus, Ruta |
| Moraceae | Linear | Ficus |
| Fabaceae (Leguminosae) | Linear & Angular | Psoralea, Sophora |
Table of Mentioned Compounds
| Compound Name | Core Structure/Type |
|---|---|
| This compound | Methylated Psoralen (Linear Furocoumarin) |
| Angelicin | Angular Furocoumarin |
| Bergapten | Methoxy-Psoralen (Linear Furocoumarin) |
| Bergaptol | Hydroxy-Psoralen (Linear Furocoumarin) |
| Chorismate | Shikimate Pathway Intermediate |
| Cinnamic acid | Phenylpropanoid Pathway Intermediate |
| Coumarin | Benzo-α-pyrone |
| Demethylsuberosin | Prenylated Coumarin |
| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate Pathway Product |
| Erythrose 4-phosphate (E4P) | Pentose Phosphate Pathway Intermediate |
| Isopimpinellin | Methoxy-Psoralen (Linear Furocoumarin) |
| L-phenylalanine | Aromatic Amino Acid |
| Marmesin | Furocoumarin Precursor |
| Osthenol | Prenylated Coumarin |
| Phosphoenolpyruvate (PEP) | Glycolysis Intermediate |
| Psoralen | Linear Furocoumarin |
| Umbelliferone | Hydroxycoumarin |
| Xanthotoxin | Methoxy-Psoralen (Linear Furocoumarin) |
Future Directions and Academic Translational Perspectives
Exploration of Novel Synthetic Methodologies for Untapped Furocoumarin Architectures
While classical methods for furocoumarin synthesis are well-established, the demand for structural diversity to explore a wider range of biological activities necessitates the development of new and more efficient synthetic strategies. researchgate.netnih.gov Future research is focused on creating previously inaccessible or difficult-to-synthesize furocoumarin architectures.
Key areas of exploration include:
Metal-Catalyzed Transformations : Modern organic synthesis has seen a surge in the use of metal catalysts to construct complex molecules. researchgate.net For furocoumarins, this involves developing new protocols for ring formation, such as building the furan (B31954) ring onto a coumarin (B35378) scaffold or the pyrone ring onto a benzofuran (B130515) core. nih.gov
Visible-Light-Induced Methodologies : Green chemistry principles are driving the adoption of methods like visible-light-induced reactions. A simple and efficient methodology has been developed for the selective synthesis of dihydro-4H-furo[3,2-c]chromen-4-one derivatives through a dehydrogenative coupling reaction under an oxygen atmosphere, which proceeds through a radical pathway. researchgate.net
Novel Cascade Reactions : One-pot cyclization/oxidation cascade reactions represent an efficient approach. For instance, a metal-free, two-stage cascade has been developed for the regioselective synthesis of furo[3,2-c]coumarins from 3-alkynyl chromones using water as a nucleophile. nih.gov
Innovative Precursors and Rearrangements : New trends in synthesis involve the Fries rearrangement of acyloxyheteroarenes and the condensation of acylhydroxyheteroarenes with α-carbonyl compounds. nih.gov The use of diazocarbonyl compounds catalyzed by rhodium salts also presents a modern approach to forming the furan ring. nih.gov
Table 1: Overview of Novel Synthetic Methodologies for Furocoumarins
| Methodology | Description | Key Features | Reference |
| Metal-Catalyzed Transformations | Use of metal catalysts (e.g., copper, rhodium) to facilitate the formation of the heterocyclic rings. | Provides new structural diversity. | researchgate.net |
| Visible-Light-Induced Synthesis | Employs visible light to drive dehydrogenative coupling reactions. | Environmentally friendly, additive-free potential. | researchgate.net |
| Oxidative Cyclization | A sequence of self-catalyzed and tandem events, often using an oxidizing agent like N-bromosuccinimide (NBS). | Allows for the synthesis of polysubstituted furan derivatives. | nih.gov |
| Cascade Reactions | Multi-step reactions that occur in a single pot, such as a cyclization/oxidation cascade. | High efficiency, regioselective. | nih.gov |
| Fries Rearrangement | A classic rearrangement reaction adapted for acyloxyheteroarenes to form key intermediates. | A new trend in furocoumarin synthesis. | nih.gov |
Deeper Mechanistic Investigations of Furocoumarin Interactions at the Molecular and Cellular Level
The biological effects of furocoumarins are rooted in their interactions with biomolecules, particularly upon photoactivation. researchgate.net While the DNA-intercalating and cross-linking abilities are well-documented, future research aims to unravel more subtle and specific molecular and cellular interactions. researchgate.netresearchgate.net
Key areas for deeper investigation include:
Photochemical Reactions : Furocoumarins are potent photosensitizers that absorb UVA light. researchgate.net Upon excitation, they can form covalent bonds with the pyrimidine (B1678525) bases of DNA through [2+2] photocycloaddition reactions, leading to monoadducts and inter-strand cross-links (ISC). researchgate.netresearchgate.net The degree of this photobinding depends on factors like DNA base sequence, UVA dose, and temperature. researchgate.net
Interaction with Cellular Proteins : Beyond DNA, furocoumarins interact with a variety of cellular proteins. They are known to interfere with the hepatic and intestinal enzyme cytochrome P450, which has significant implications. nih.gov Some derivatives, such as bergamottin (B190657), have been identified as selective inhibitors of specific cytochrome P450 enzymes like CYP1A1 and CYP3A. nih.gov
Modulation of Signaling Pathways : Furocoumarins can influence key cellular signaling pathways that regulate processes like apoptosis, angiogenesis, and metastasis. mdpi.com For example, bergamottin has been shown to suppress the expression of matrix metalloproteinases (MMPs) by inhibiting protein kinase C, p38, and JNK phosphorylation, as well as NF-κB activation. nih.gov Another furocoumarin, bergaptol (B1666848), was found to activate the PI3K/AKT signaling pathway, which is involved in bone formation. mdpi.com
Formation of DNA-Protein Cross-links (DPCs) : Some novel furocoumarin analogues, such as tetramethylfuroquinolinones, have been shown to induce high levels of DNA-protein cross-links (DPCs) without forming inter-strand cross-links in DNA, suggesting alternative mechanisms of action. researchgate.net
Table 2: Molecular and Cellular Targets of Furocoumarins
| Target | Mechanism of Interaction | Biological Consequence | Reference |
| DNA | Intercalation followed by UVA-activated [2+2] photocycloaddition with pyrimidine bases. | Formation of monoadducts and inter-strand cross-links (ISC), preventing DNA replication. | nih.govresearchgate.net |
| Cytochrome P450 Enzymes | Inhibition of enzyme activity (e.g., CYP1A1, CYP1B1, CYP3A). | Altered metabolism of various substances. | nih.gov |
| Cellular Signaling Proteins (e.g., PKC, JNK, NF-κB) | Inhibition of phosphorylation and activation. | Suppression of downstream pathways related to cancer cell invasion and metastasis. | nih.gov |
| PI3K/AKT Pathway | Activation of the signaling cascade. | Promotion of osteogenic processes and bone health. | mdpi.com |
| DNA and Proteins (simultaneously) | Formation of DNA-protein cross-links (DPCs). | Induction of cellular lesions via a different mechanism than ISC. | researchgate.net |
Development of Advanced Computational Models for Predictive Furocoumarin Research
Computational chemistry and modeling are becoming indispensable tools for accelerating drug discovery and understanding molecular behavior. For furocoumarins, these models can predict properties, simulate interactions, and guide the design of new derivatives with desired characteristics.
Future developments in this area include:
Quantum Mechanical Calculations : These methods can be used to study the electronic structure and reactivity of furocoumarins. For example, quantum mechanical calculations have been used to support the structural assignment of tautomers formed during coupling reactions. nih.gov
Predictive Solubility and Extraction Models : Models like the Chrastil equation can be used to describe the solubility of furocoumarins in supercritical fluids like CO2, which is valuable for developing green extraction techniques. nih.gov The broken plus intact cell model has also proven suitable for describing the kinetics of extraction from plant matrices. nih.gov
Molecular Docking and Dynamics : These simulations can predict how furocoumarins bind to biological targets like DNA or enzyme active sites. This can help in understanding the structural basis for their activity and in designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of furocoumarin derivatives and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Table 3: Computational Approaches in Furocoumarin Research
| Computational Method | Application | Purpose | Reference |
| Quantum Mechanical Calculations | Supported spectral studies to determine the major tautomer in a reaction mixture. | Elucidate reaction mechanisms and molecular structures. | nih.gov |
| Chrastil Equation | Modeled the solubility of furocoumarins during supercritical fluid extraction. | Optimize green extraction processes. | nih.gov |
| Broken Plus Intact Cell Model | Described the kinetics of furocoumarin extraction from plant materials. | Provide data for industrial-scale extraction experiments. | nih.gov |
| Predicted Collision Cross Section (CCS) | Calculation of CCS values for different adducts of furocoumarin derivatives. | Aid in compound identification in mass spectrometry-based analyses. | uni.lu |
Potential as Chemical Biology Tools and Probes for Understanding Biological Systems
The unique photochemical properties of furocoumarins make them excellent candidates for use as chemical biology tools. researchgate.net These compounds can be used as molecular probes to investigate complex biological processes in a controlled manner.
Potential applications include:
Probing DNA Structure and Repair : Because furocoumarins can form specific adducts with DNA upon UVA irradiation, they can be used to study DNA structure, accessibility, and the cellular mechanisms of DNA repair. researchgate.net The ability to control the reaction with light provides temporal and spatial precision.
Photosensitizers in Photobiology : As photosensitizers, furocoumarins can be used to induce localized damage to cells or tissues, allowing researchers to study the cellular response to oxidative stress and other forms of damage. researchgate.netresearchgate.net
Fluorescent Probes : Certain furocoumarin derivatives possess fluorescent properties, which could be harnessed to develop probes for imaging cellular components or tracking biological processes. researchgate.net
Inhibitors for Studying Enzyme Function : Selective furocoumarin inhibitors of enzymes like cytochrome P450 can be used as tools to investigate the role of these enzymes in metabolic pathways and disease. nih.gov
The versatility of the furocoumarin scaffold, exemplified by compounds like 3-methyl-7H-furo[3,2-g]chromen-7-one, ensures its continued relevance in medicinal chemistry and chemical biology. Future research will undoubtedly uncover new facets of their chemical and biological properties, leading to novel applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-7H-furo[3,2-g]chromen-7-one, and what factors influence yield optimization?
- Methodological Answer : The compound is synthesized via condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with diketones, followed by acid-catalyzed cyclization. Key factors include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid). Yield optimization requires inert atmosphere conditions and purification via column chromatography .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., methyl at C3). Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and furan ring vibrations. Mass spectrometry (HRMS) validates molecular weight (MW 230.22 g/mol). X-ray crystallography may resolve stereochemistry .
Q. What analytical techniques are critical for assessing the purity of synthesized this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%). Thin-Layer Chromatography (TLC) monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents. Gas Chromatography-Mass Spectrometry (GC/MS) detects volatile impurities .
Q. What are the key chemical properties of this compound that influence its reactivity and stability?
- Methodological Answer : The chromen-7-one core is sensitive to UV light, requiring storage in amber vials. The methyl group at C3 enhances lipophilicity (logP ~2.5), affecting solubility in polar solvents. Stability studies (TGA/DSC) show decomposition above 250°C .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the MAO-B inhibitory activity of this compound?
- Methodological Answer :
- In vitro : Recombinant human MAO-B enzyme assays with kynuramine as substrate; IC₅₀ values determined via fluorometric detection (λₑₓ/λₑₘ = 315/380 nm) .
- In vivo : Reserpine-induced hypokinesia (rodent model) to assess reversal of motor deficits. Catalepsy tests (bar test) quantify anticataleptic effects. Dose-response studies (1–10 mg/kg, i.p.) validate efficacy .
Q. How can researchers resolve contradictions in reported biological activities of furochromenone derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-methyl vs. 4-fluorophenyl) on MAO-B selectivity.
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, ROS scavenging) to confirm antioxidant vs. MAO-B activities.
- Standardized Protocols : Control for assay conditions (pH, temperature) and cell lines (e.g., SH-SY5Y vs. PC12) to minimize variability .
Q. What strategies can enhance selective MAO-B inhibition while minimizing off-target effects?
- Methodological Answer :
- Molecular Docking : Identify binding interactions with MAO-B’s FAD cofactor (PDB ID: 2V5Z).
- Selective Modifications : Introduce electron-withdrawing groups (e.g., -F) at C4 to reduce MAO-A affinity.
- Prodrug Design : Mask polar groups (e.g., esterification) to improve blood-brain barrier penetration .
Q. How does the antioxidant activity of this compound contribute to its neuroprotective effects in Parkinson’s disease models?
- Methodological Answer :
- ROS Scavenging : DPPH and ABTS assays quantify radical scavenging (IC₅₀ ~20 μM).
- In Vivo Correlation : Co-administration with levodopa in MPTP-treated mice reduces oxidative markers (e.g., lipid peroxidation, GSH depletion).
- Pathway Analysis : Western blotting confirms upregulation of Nrf2/ARE pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
